molecular formula C9H9BrO2 B1278590 1-(2-Bromo-4-methoxyphenyl)ethanone CAS No. 89691-67-8

1-(2-Bromo-4-methoxyphenyl)ethanone

Cat. No. B1278590
CAS RN: 89691-67-8
M. Wt: 229.07 g/mol
InChI Key: YCISNMVJZZPXBG-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methoxyphenyl)ethanone, also known as 2-Bromo-4-methoxyacetophenone, is an organic compound belonging to the class of aromatic ketones. It is a colorless liquid with a sweet, floral odor and is used in various applications including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It is also used as an intermediate in the manufacture of dyes and pigments, and has been used in the synthesis of a range of compounds, including aromatic amines, heterocycles, and polymers.

Scientific Research Applications

Pyrolysis Products

  • Identification of Pyrolysis Products : A study by Texter et al. (2018) identified the pyrolysis products of a related compound, 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B). This research is significant in understanding the stability and potential degradation products of similar compounds under heat exposure.

Metabolic Pathways

  • In Vivo Metabolism : The metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), was investigated by Kanamori et al. (2002). This study contributes to the understanding of the metabolic pathways and potential metabolites of compounds structurally related to 1-(2-Bromo-4-methoxyphenyl)ethanone.

Bromination Techniques

  • Selective α-Monobromination : Ying (2011) researched the selective α-monobromination of various alkylaryl ketones. This study provides insights into the bromination techniques that could be applied to this compound.

Structural Analysis

  • Crystal Structure Analysis : The crystal structure of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone was analyzed by Kesternich et al. (2010). Such studies are crucial for understanding the molecular configuration and potential applications of similar compounds.

Synthesis and Biological Activity

  • Synthesis of Derivatives with Biological Activity : Research by Labanauskas et al. (2004) on synthesizing derivatives of compounds structurally similar to this compound and their anti-inflammatory activity highlights the potential of these compounds in pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

1-(2-Bromo-4-methoxyphenyl)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances . The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . Additionally, this compound can interact with other biomolecules such as DNA and RNA, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to inhibit cell proliferation by interfering with cell signaling pathways . For example, it can inhibit the MAPK/ERK pathway, which is crucial for cell growth and differentiation . Additionally, this compound can affect gene expression by binding to transcription factors or modifying chromatin structure . These interactions can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of enzymes and proteins through the formation of bromine bonds with nucleophilic amino acid residues . This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification . Additionally, the compound can bind to DNA and RNA, affecting transcription and translation processes . These interactions can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in cellular and tissue function . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . These dosage-dependent effects are critical for understanding the compound’s safety and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other substances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Additionally, its lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . These transport and distribution properties influence the compound’s bioavailability and overall biological effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications .

properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISNMVJZZPXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443115
Record name 1-(2-bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89691-67-8
Record name 1-(2-bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A round-bottomed flask was charged acetyl chloride (4.20 g, 53.56 mmol, 1 eq), AlCl3 (7.13 g, 53.56 mmol, 1 eq), and carbon disulfide (80 mL). To the mixture was added dropwise a solution of 3-bromoanisole (9.75 g, 52.13 mmol) in carbon disulfide (20 mL) and stirred for 16 h. The resulting solution was diluted with ice water (100 mL) and extracted with CH2Cl2 (50 mL×3). The extracts were washed with H2O, brine, and 1N NaOH (30 mL). The organic layer was dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexanes=1:10) to afford the title compound (6.2 g, 51%).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.13 g
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reactant
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80 mL
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solvent
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9.75 g
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
51%

Synthesis routes and methods II

Procedure details

Acetyl chloride (1 to 1.2 eq) and AlCl3 (1 to 1.2 eq) are mixed with carbon disulfide, 3-bromoanisole dissolved in carbon disulfide is added thereto. The resulting mixture is stirred for 10 to 16 h at room temperature, to obtain 1-(2-bromo-4-methoxyphenyl)ethanone of formula 14.
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Synthesis routes and methods III

Procedure details

Acetyl chloride (3.56 mL, 0.06 mol) is added dropwise to a stirred suspension of 3-bromoanisole (9.35 g, 0.05 mol) and AlCl3 (8.00 g, 0.06 mol) in dichloromethane (50 mL) at 0° C. under argon. The resulting mixture is stirred at 0° C. for 40 min and then at room temperature for 1 h, and diluted with H2O (100 mL) and 2 N HCl (35 mL), and extracted with ethyl acetate (2×100 mL and 50 mL). The extract is washed (brine) and dried. After solvent removal at reduced pressure, the residue is purified on silica gel (12.5% to 14.3% ethyl acetate/hexane) to give 9.55 g (83%) of 2 as a colorless liquid. IR 2964, 1688, 1596, 1252 cm−1; 1H NMR (CDCl3) δ 2.66 (s, 3H, CH3CO), 3.88 (s, 3H, CH3O), 6.91 (dd, J=8.4 Hz, 2.4 Hz, 1H, 5-PhH), 7.19 (d, J=2.4 Hz, 1H, 3-PhH), 7.63 ppm (d, J=8.4 Hz, 1H, 6-PhH).
Quantity
3.56 mL
Type
reactant
Reaction Step One
Quantity
9.35 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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